
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid and a ketone group
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the difluoromethylation of cyclobutane derivatives. This process typically employs difluorocarbene reagents, which react with cyclobutane precursors under controlled conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid and ketone groups can also participate in various biochemical interactions, modulating the compound’s overall effect on biological systems .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors, a class of fungicides.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their ability to modulate biological activity.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
Propiedades
Fórmula molecular |
C6H6F2O3 |
|---|---|
Peso molecular |
164.11 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h4H,1-2H2,(H,10,11) |
Clave InChI |
XYSNHLRNZYOJFY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
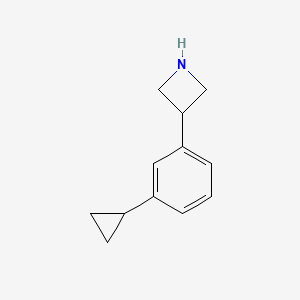
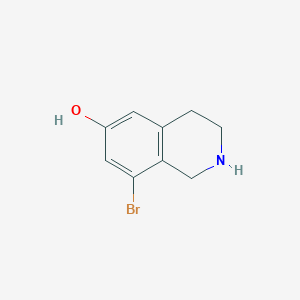
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
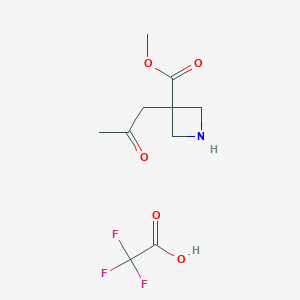
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
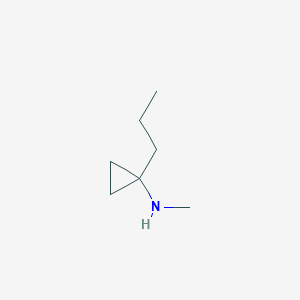
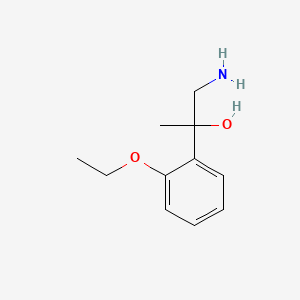
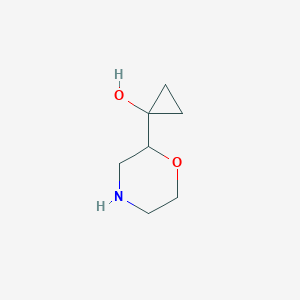
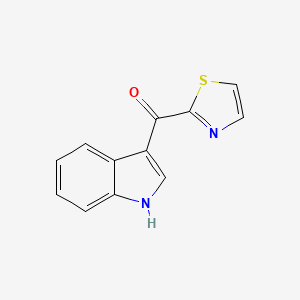
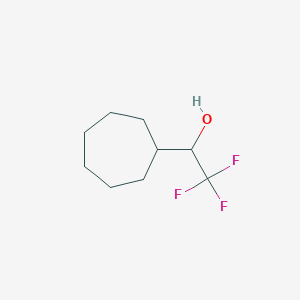
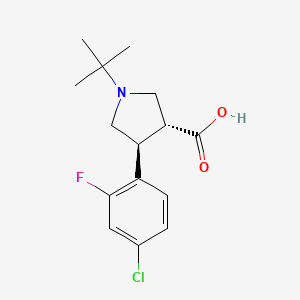
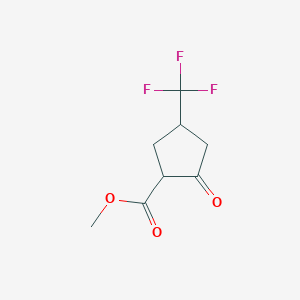
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
